molecular formula C23H25N3O4 B6433119 N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide CAS No. 319491-45-7

N'-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide

Cat. No.: B6433119
CAS No.: 319491-45-7
M. Wt: 407.5 g/mol
InChI Key: GTVQKXYDUWZHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The specific structure of N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide combines a coumarin moiety with a benzohydrazide group, potentially enhancing its biological activity and making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide typically involves multiple steps, starting with the preparation of the coumarin core. One common method is the Knoevenagel condensation of 7-hydroxycoumarin with appropriate aldehydes in the presence of a base such as piperidine . The resulting intermediate can then be further reacted with hexyl bromide to introduce the hexyl group at the 6-position. The final step involves the reaction of the coumarin derivative with benzohydrazide under suitable conditions to form the target compound .

Chemical Reactions Analysis

N’-(6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the coumarin moiety can be reduced to form alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

N-[(Z)-[amino-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)methylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-3-4-6-11-16-12-17-13-18(23(29)30-20(17)14-19(16)27)21(24)25-26-22(28)15-9-7-5-8-10-15/h5,7-10,12-14,27H,2-4,6,11H2,1H3,(H2,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVQKXYDUWZHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=NNC(=O)C3=CC=CC=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)/C(=N/NC(=O)C3=CC=CC=C3)/N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.